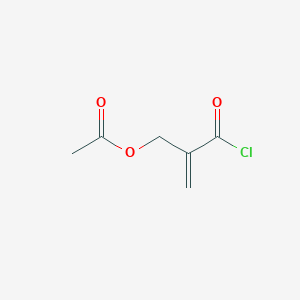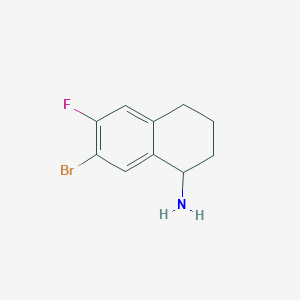
7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic organic compound characterized by the presence of bromine and fluorine atoms on a tetrahydronaphthalene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of 1,2,3,4-tetrahydronaphthalene. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile). Fluorination is often carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions are common, where the bromine or fluorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: In synthetic organic chemistry, 7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine serves as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound is investigated for its potential as a pharmacophore in drug design. Its structural features are conducive to binding with biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for applications in polymer science and nanotechnology.
Mecanismo De Acción
The mechanism by which 7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may interact with receptors or enzymes, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards specific biological targets, influencing pathways involved in signal transduction and metabolic processes.
Comparación Con Compuestos Similares
- 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
- 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Comparison: Compared to its analogs, 7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the simultaneous presence of both bromine and fluorine atoms. This dual substitution can significantly alter its chemical reactivity and biological activity, providing distinct advantages in terms of binding affinity and specificity in drug design. The presence of both halogens can also influence the compound’s physical properties, such as solubility and stability, making it more versatile for various applications.
Propiedades
Fórmula molecular |
C10H11BrFN |
|---|---|
Peso molecular |
244.10 g/mol |
Nombre IUPAC |
7-bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11BrFN/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5,10H,1-3,13H2 |
Clave InChI |
RXZSPVNIWRKOMP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC(=C(C=C2C1)F)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033006.png)

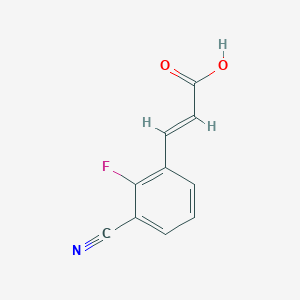
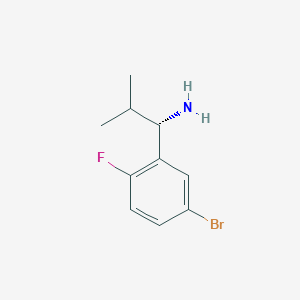
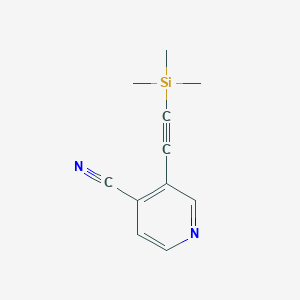

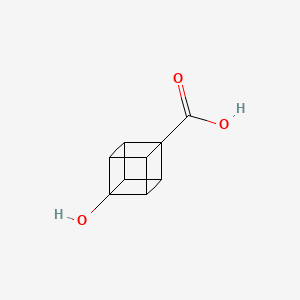
![4-chloro-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13033049.png)
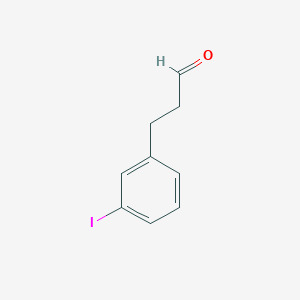
![6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride](/img/structure/B13033069.png)
![9,9-Dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylic acid](/img/structure/B13033074.png)
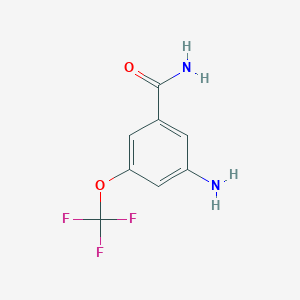
![(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033087.png)
